molecular formula C23H30N8O11 B591305 Dnp-pro-glu-ala-asn-NH2 CAS No. 139554-33-9

Dnp-pro-glu-ala-asn-NH2

Cat. No.: B591305
CAS No.: 139554-33-9
M. Wt: 594.538
InChI Key: SJSCJNUTUPHKAT-PCBIJLKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnp-pro-glu-ala-asn-NH2: is a synthetic peptide with the molecular formula C23H30N8O11 and a molecular weight of 594.53 g/mol . This compound is composed of the amino acids proline, glutamic acid, alanine, and asparagine, with a dinitrophenyl (Dnp) group attached to the proline residue. It is primarily used in scientific research, particularly in studies involving enzyme activity and protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-pro-glu-ala-asn-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (asparagine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (alanine, glutamic acid, and proline) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The dinitrophenyl group is introduced by reacting the proline residue with 2,4-dinitrofluorobenzene (DNFB) under basic conditions .

Industrial Production Methods

While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain the same. Large-scale synthesis would involve automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Dnp-pro-glu-ala-asn-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Dnp-pro-glu-ala-asn-NH2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnp-pro-glu-ala-asn-NH2 is unique due to the presence of all four amino acids (proline, glutamic acid, alanine, and asparagine) and the dinitrophenyl group. This combination provides specific properties that make it a valuable tool in enzyme activity studies and protein interaction research .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O11/c1-11(21(36)28-14(20(25)35)10-18(24)32)26-22(37)13(5-7-19(33)34)27-23(38)16-3-2-8-29(16)15-6-4-12(30(39)40)9-17(15)31(41)42/h4,6,9,11,13-14,16H,2-3,5,7-8,10H2,1H3,(H2,24,32)(H2,25,35)(H,26,37)(H,27,38)(H,28,36)(H,33,34)/t11-,13-,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSCJNUTUPHKAT-PCBIJLKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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